1,6-Dodecanediol
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Overview
Description
. It is a primary fatty alcohol with hydroxy groups at positions 1 and 6 of the dodecane chain. This compound is widely used in various industrial applications, including the production of polymers, lubricants, and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxylation of Alkanes: One common method for producing 1,6-dodecanediol involves the hydroxylation of dodecane using heavy metal catalysts under high temperature and pressure.
Reduction of Dodecanedioic Acid: Another method includes the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioic acid, followed by hydrogenation reduction to obtain this compound.
Industrial Production Methods:
Whole-Cell Biotransformation: Recent advancements have introduced biotechnological methods, such as using genetically modified Escherichia coli to produce this compound through whole-cell biotransformation.
Chemical Synthesis: Traditional chemical synthesis methods remain prevalent in industrial settings due to their scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,6-Dodecanediol can be oxidized to form dodecanedioic acid.
Reduction: It can undergo reduction reactions to produce dodecanol.
Substitution: The hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents like alkyl halides and strong acids are used for substitution reactions.
Major Products Formed:
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Substitution: Various substituted dodecanediols depending on the reagents used.
Scientific Research Applications
Chemistry: 1,6-Dodecanediol is used as a monomer in the synthesis of polyesters and polyurethanes, which are essential in the production of biodegradable plastics and medical devices.
Biology: It serves as a precursor for the synthesis of lipids and other biomolecules in biological research.
Medicine: The compound is utilized in the formulation of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and biodegradability.
Industry: It is employed in the manufacturing of lubricants, personal care products, and as an intermediate in the production of various chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Polymerization: In polymer synthesis, 1,6-dodecanediol acts as a diol monomer that undergoes polycondensation reactions to form polyesters and polyurethanes.
Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing lipid metabolism and cellular processes.
Comparison with Similar Compounds
1,10-Decanediol: Similar to 1,6-dodecanediol, it is used in the production of polyesters and polyurethanes but has a shorter carbon chain.
1,12-Dodecanediol: This compound has a longer carbon chain and is used in similar applications but may exhibit different physical and chemical properties due to the extended chain length.
1,16-Hexadecanediol: Another diol with an even longer carbon chain, used in the production of high-molecular-weight polymers.
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Properties
CAS No. |
39516-25-1 |
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Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
dodecane-1,6-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-6-9-12(14)10-7-5-8-11-13/h12-14H,2-11H2,1H3 |
InChI Key |
PWFJZHKVDZWYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCO)O |
Origin of Product |
United States |
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